

# Spectroscopic Profile of 4-Nitroimidazole: A Technical Guide

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## Compound of Interest

Compound Name: 4-Nitroimidazole

Cat. No.: B141265

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Nitroimidazole**, a key heterocyclic compound with significant interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

## Data Presentation

The spectroscopic data for **4-Nitroimidazole** is summarized in the tables below, providing a clear and concise reference for researchers.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Proton NMR) Data

The <sup>1</sup>H NMR spectrum of **4-Nitroimidazole** exhibits distinct signals corresponding to the protons on the imidazole ring and the amine proton.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment	Solvent
~13.3	Broad Singlet	N-H	DMSO-d <sub>6</sub>
8.30	Singlet	H-5	DMSO-d <sub>6</sub>
7.85	Singlet	H-2	DMSO-d <sub>6</sub>

Table 1: <sup>1</sup>H NMR spectroscopic data for **4-Nitroimidazole**.[\[1\]](#)

#### <sup>13</sup>C NMR (Carbon NMR) Data

The <sup>13</sup>C NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
144.7	C-4
136.4	C-2
119.4	C-5

Table 2: <sup>13</sup>C NMR spectroscopic data for **4-Nitroimidazole**.[\[2\]](#)

## Infrared (IR) Spectroscopy

The IR spectrum of **4-Nitroimidazole** displays characteristic absorption bands corresponding to its various functional groups. The data presented is based on typical vibrational frequencies for the functional groups present.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3500–3200 (broad)	N-H Stretch	Imidazole N-H
3100–3000	C-H Stretch	Imidazole C-H
1550–1475	N-O Asymmetric Stretch	Nitro (NO <sub>2</sub> )
1360–1290	N-O Symmetric Stretch	Nitro (NO <sub>2</sub> )
1600–1400	C=C and C=N Ring Stretching	Imidazole Ring

Table 3: Characteristic IR absorption bands for **4-Nitroimidazole**.<sup>[3][4]</sup>

## Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of **4-Nitroimidazole**.

m/z Ratio	Ion	Method
114	[M+H] <sup>+</sup>	ESI-MS
113	[M] <sup>+</sup>	GC-MS
84	[M+H - NO] <sup>+</sup> or [M - NOH] <sup>+</sup>	ESI-MS

Table 4: Mass spectrometry data for **4-Nitroimidazole**.<sup>[5][6][7]</sup>

## Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of purified **4-Nitroimidazole** is dissolved in a suitable deuterated solvent, typically 0.5-0.7 mL of Dimethyl Sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>).
- Instrumentation: The solution is transferred to a standard 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 MHz for

<sup>1</sup>H).

- Data Acquisition: The sample is placed within a strong, stable magnetic field.<sup>[8]</sup> A radiofrequency pulse is applied to excite the nuclei.<sup>[8]</sup> The resulting signal, known as the Free Induction Decay (FID), is detected.
- Data Processing: The FID is converted into a frequency-domain spectrum using a mathematical operation called Fourier Transform. The resulting spectrum is then phased and baseline-corrected. Chemical shifts are referenced to an internal standard, commonly Tetramethylsilane (TMS), set at 0 ppm.

## Fourier-Transform Infrared (FTIR) Spectroscopy

The KBr pellet method is a common technique for obtaining the IR spectrum of solid samples.

- Sample Preparation (KBr Pellet Method):
  - Approximately 1-2 mg of finely ground **4-Nitroimidazole** is mixed with 100-200 mg of dry potassium bromide (KBr) powder, which is transparent to infrared radiation.
  - The mixture is placed into a pellet die and pressed under high pressure using a hydraulic press to form a thin, transparent pellet.
- Background Spectrum: An IR spectrum of the empty sample chamber or a blank KBr pellet is recorded as a background. This is necessary to subtract the spectral contributions of atmospheric water and carbon dioxide.<sup>[9]</sup>
- Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder within the FTIR spectrometer.
- Data Acquisition: The sample is irradiated with a broad range of infrared frequencies (typically 4000-400 cm<sup>-1</sup>). The instrument's detector measures the amount of light transmitted through the sample at each frequency. The final spectrum is a plot of transmittance or absorbance versus wavenumber.

## Mass Spectrometry (MS)

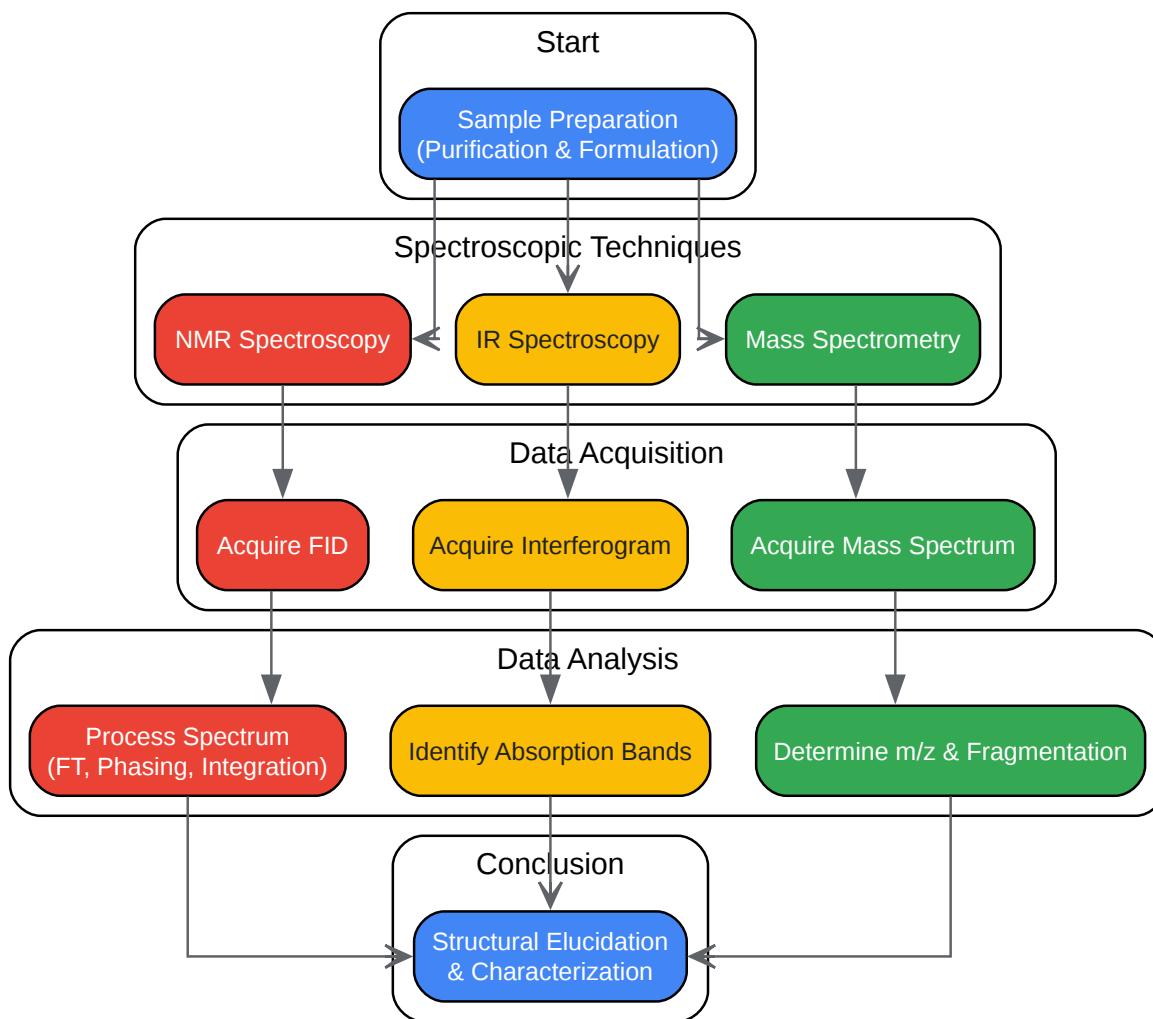
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a powerful technique for the analysis of nitroimidazoles.

- Sample Preparation: A dilute solution of **4-Nitroimidazole** is prepared in a suitable solvent compatible with the LC mobile phase, such as a mixture of acetonitrile and water. For complex matrices like biological samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction may be employed to remove interferences.[10]
- Liquid Chromatography (LC): The sample solution is injected into an LC system. The compound is passed through a column (e.g., C18) where it is separated from other components. The mobile phase composition can be optimized to achieve good chromatographic separation.
- Ionization (Electrospray Ionization - ESI): The eluent from the LC column is passed through a capillary held at a high potential. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, such as the protonated molecule  $[M+H]^+$ .
- Mass Analysis: The generated ions are directed into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: An ion detector records the abundance of ions at each m/z value, generating a mass spectrum.

## Visualization

The logical flow of spectroscopic analysis for structural elucidation is depicted in the following diagram.

## General Workflow for Spectroscopic Analysis

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Caption: Workflow for chemical analysis using NMR, IR, and MS.

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